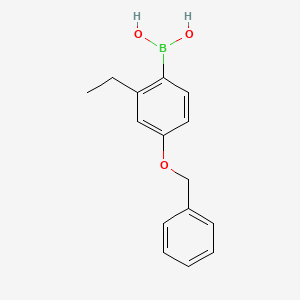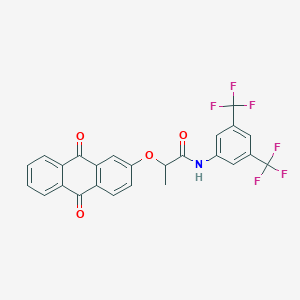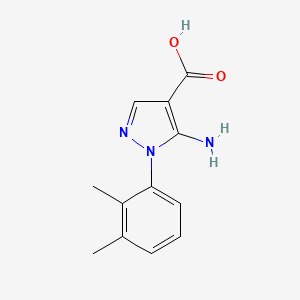
5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of related compounds often involves heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles . Another method involves reducing 5-amino-1-methyl(phenyl)-1H-pyrazole-4-carbonitrile with Raney-nickel alloy and formic acid .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Physical And Chemical Properties Analysis
Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The heterocyclic compound triazole, to which our compound belongs, exhibits a wide range of therapeutic applications. Triazole derivatives have been investigated for their antibacterial potential. Researchers have explored their ability to inhibit bacterial growth by targeting essential enzymes or receptors within bacterial cells . Further studies could focus on optimizing the structure of triazole derivatives to enhance their antibacterial efficacy.
Antifungal Properties
Triazole compounds are commonly used as antifungal agents. Well-known drugs like fluconazole and voriconazole contain the triazole moiety. These drugs inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. Investigating the specific antifungal mechanisms of our compound could provide valuable insights for drug development .
Anticancer Potential
The pyrazole core structure has attracted attention in cancer research. Researchers explore its potential as an anticancer agent due to its ability to interact with cellular targets involved in cancer progression. Investigating the effects of our compound on cancer cell lines and understanding its mechanism of action could contribute to novel cancer therapies .
Antioxidant Activity
Triazole derivatives have been studied for their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative damage caused by free radicals. Investigating the radical-scavenging ability of our compound could provide insights into its potential as an antioxidant agent .
Anti-Inflammatory Effects
Inflammation is a key factor in various diseases. Triazole-containing compounds have shown promise as anti-inflammatory agents. By modulating inflammatory pathways, they may help manage conditions such as arthritis, cardiovascular diseases, and neuroinflammation. Further research could explore the anti-inflammatory potential of our compound .
Antiepileptic Activity
Triazole derivatives have been investigated for their antiepileptic effects. These compounds may interact with ion channels or neurotransmitter receptors involved in epileptic seizures. Understanding the pharmacological profile of our compound in this context could contribute to the development of new antiepileptic drugs .
Wirkmechanismus
Mode of Action
Similar compounds, such as imidazole derivatives, have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-amino-1-(2,3-dimethylphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-3-5-10(8(7)2)15-11(13)9(6-14-15)12(16)17/h3-6H,13H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBCHDBOZOMCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(C=N2)C(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




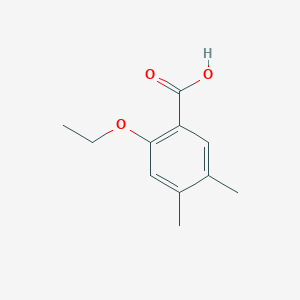

![[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B6357270.png)
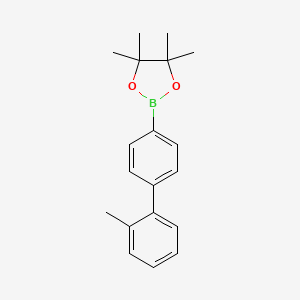

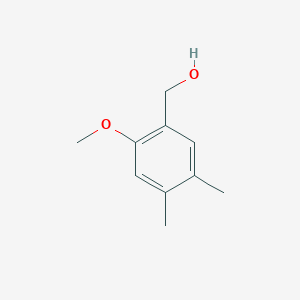

![2-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6357309.png)
